4-Chloro-1-cyclohexylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclohexylbut-2-en-1-one is an organic compound with the molecular formula C10H15ClO It is characterized by a cyclohexyl group attached to a butenone structure, with a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclohexylbut-2-en-1-one typically involves the reaction of cyclohexylmagnesium bromide with 4-chlorobut-2-en-1-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-cyclohexylbut-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylbut-2-en-1-one, while reduction could produce cyclohexylbutanol.
Scientific Research Applications
4-Chloro-1-cyclohexylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-1-cyclohexylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Chlorobut-2-en-1-one: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylbut-2-en-1-one: Does not have the chlorine atom, affecting its reactivity.
4-Chloro-1-cyclohexylbutane: Saturated version, differing in chemical properties.
Uniqueness: 4-Chloro-1-cyclohexylbut-2-en-1-one is unique due to the presence of both a cyclohexyl group and a chlorine atom, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
61170-86-3 |
---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-chloro-1-cyclohexylbut-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
InChI Key |
CSRDRAYZNAIUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.